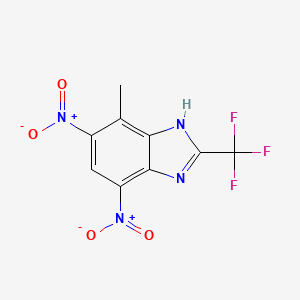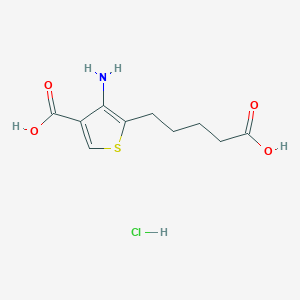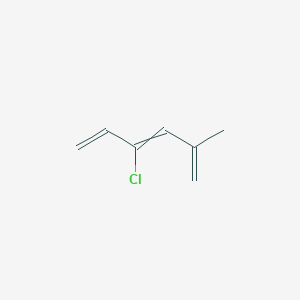
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with four phenylmethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for (Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, converting the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be further functionalized using halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of tetrahydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism of action of (Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can influence its behavior in biological systems and materials science applications. Additionally, the ketone groups can form hydrogen bonds and coordinate with metal ions, affecting its reactivity and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Naphthalene-2,3,6,7-tetrayl)tetrakis(trimethylsilane): Similar in structure but with trimethylsilane groups instead of phenylmethanone groups.
Pyrene-based compounds: Share a similar aromatic core but differ in the substituents attached to the core.
Uniqueness
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
59496-91-2 |
|---|---|
Molekularformel |
C38H24O4 |
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
phenyl-(3,6,7-tribenzoylnaphthalen-2-yl)methanone |
InChI |
InChI=1S/C38H24O4/c39-35(25-13-5-1-6-14-25)31-21-29-23-33(37(41)27-17-9-3-10-18-27)34(38(42)28-19-11-4-12-20-28)24-30(29)22-32(31)36(40)26-15-7-2-8-16-26/h1-24H |
InChI-Schlüssel |
RLKKNKIOVCTGRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC(=C(C=C3C=C2C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
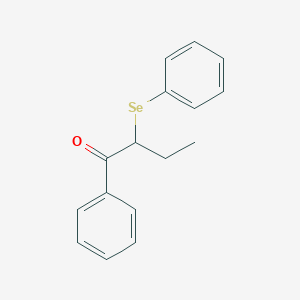

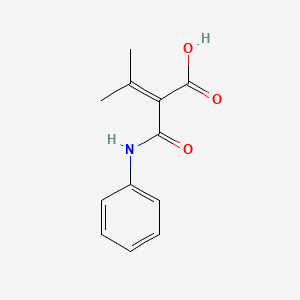
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)

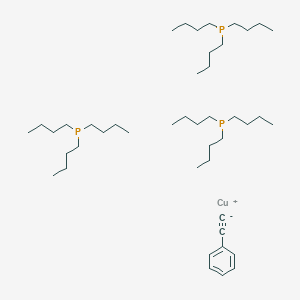

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
